molecular formula C14H25NO5 B13165867 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid

Cat. No.: B13165867
M. Wt: 287.35 g/mol
InChI Key: TYOOPTRHUCOGPB-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyrrolidine ring, a methyl group, and a propan-2-yloxy substituent, making it a versatile intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Protection of the amine group: The starting material, which contains a free amine group, is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the pyrrolidine ring: The Boc-protected amine undergoes cyclization with appropriate reagents to form the pyrrolidine ring.

    Introduction of the propan-2-yloxy group: The pyrrolidine intermediate is then reacted with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions to introduce the propan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propan-2-yloxy group, where nucleophiles such as halides or amines can replace the existing substituent.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaI, KBr, NH3, DMF

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

    Medicine: It serves as a building block for the development of potential drug candidates, particularly in the field of antiviral and anticancer research.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials, where its unique reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: The specific pathways depend on the biological context and the target molecules. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
  • (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
  • (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

Uniqueness

1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the propan-2-yloxy group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-yloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H25NO5/c1-9(2)19-10-7-14(6,11(16)17)15(8-10)12(18)20-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,16,17)

InChI Key

TYOOPTRHUCOGPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O

Origin of Product

United States

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